7-Nitrobenzo[b]thiophene-3-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H5NO3S |
|---|---|
Molecular Weight |
207.21 g/mol |
IUPAC Name |
7-nitro-1-benzothiophene-3-carbaldehyde |
InChI |
InChI=1S/C9H5NO3S/c11-4-6-5-14-9-7(6)2-1-3-8(9)10(12)13/h1-5H |
InChI Key |
RJYICEGDFLNKJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])SC=C2C=O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Pathways for 7 Nitrobenzo B Thiophene 3 Carbaldehyde
Retrosynthetic Analysis of the 7-Nitrobenzo[b]thiophene-3-carbaldehyde Scaffold
Retrosynthetic analysis of this compound reveals several potential synthetic routes. The primary disconnections involve the removal of the functional groups—the nitro (–NO₂) group and the carbaldehyde (–CHO) group—and the deconstruction of the thiophene (B33073) ring.
Two main functional group interconversion (FGI) strategies can be envisioned:
Late-Stage Nitration : This approach involves the synthesis of a benzo[b]thiophene-3-carbaldehyde (B160397) precursor, followed by regioselective nitration at the C-7 position. This pathway is challenging because electrophilic substitution on the benzo[b]thiophene ring typically favors the C-3 or C-2 positions. Furthermore, the aldehyde group at C-3 is an electron-withdrawing, meta-directing group for the benzene (B151609) ring, which would favor nitration at the C-4 and C-6 positions, not the desired C-7 position.
Late-Stage Formylation : A more plausible route involves the synthesis of 7-nitrobenzo[b]thiophene (B8265632) as a key intermediate, followed by the introduction of the carbaldehyde group at the C-3 position. Formylation or acylation of benzo[b]thiophenes can be directed to the C-3 position, making this a more strategically sound approach.
A deeper disconnection of the 7-nitrobenzo[b]thiophene intermediate involves breaking the thiophene ring. This leads back to precursors such as a suitably substituted 2-mercaptophenyl derivative, which can be cyclized to form the bicyclic core. For instance, a 2-mercapto-3-nitro-substituted benzene derivative could be reacted with a two-carbon electrophile to construct the thiophene ring.

Figure 1. General retrosynthetic pathways for this compound.
Established Approaches for Benzo[b]thiophene Core Construction
The benzo[b]thiophene core is a common motif in pharmaceuticals and functional materials, leading to the development of numerous synthetic methods. ktu.edu These can be broadly categorized into classical ring-closure reactions and modern transition-metal-catalyzed processes.
Classical methods for constructing the benzo[b]thiophene ring often rely on the cyclization of benzene derivatives bearing the necessary precursors. taylorfrancis.com A common strategy involves the reaction of an ortho-substituted thiophenol with a molecule containing a two-carbon chain that can undergo cyclization and dehydration.
One notable method is the Fiesselmann thiophene synthesis , which traditionally involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or β-ketoesters to form substituted thiophenes. wikipedia.org This methodology has been adapted for the synthesis of benzo-fused systems. For example, 3-chloro-2-aroylbenzo[b]thiophenes can be treated with methyl thioglycolate in the presence of a base to form benzo[b]thieno[2,3-d]thiophene derivatives, demonstrating a powerful extension of the core Fiesselmann strategy to build upon existing benzo[b]thiophene scaffolds. nih.govresearchgate.net
Modern organic synthesis heavily relies on palladium catalysis for the efficient construction of heterocyclic systems. globethesis.com Several palladium-mediated strategies have been developed for the synthesis of benzo[b]thiophenes, offering high yields and broad functional group tolerance. rsc.org
One prominent approach involves the intramolecular C-H functionalization and arylthiolation of enethiolate salts, generated in situ from arylacetonitriles or related compounds. nih.gov This method uses a palladium acetate (B1210297) or palladium chloride catalyst system to effect the cyclization. nih.gov Another powerful technique is the palladium-catalyzed domino reaction using thiourea (B124793) as a sulfur source. This one-pot process can convert aryl halides and alkynes into benzo[b]thiophenes with high efficiency. The reaction tolerates a range of functional groups, including the nitro group, making it potentially applicable to the synthesis of the target scaffold. organic-chemistry.org
Interactive Table: Comparison of Palladium-Catalyzed Methods for Benzo[b]thiophene Synthesis
| Method | Catalyst System | Key Precursors | Advantages | Reference |
|---|---|---|---|---|
| Intramolecular C-H Arylthiolation | Pd(OAc)₂ or PdCl₂ / Cu(OAc)₂ | α-Aryl-β-mercaptoacrylonitriles | High efficiency, one-pot process, broad substrate scope. | nih.gov |
| Domino C-S Coupling/Cyclization | [Pd₂(dba)₃] / Triphos | Aryl halides, Alkynes, Thiourea | Uses inexpensive sulfur source, tolerates nitro groups. | organic-chemistry.org |
| Direct Synthesis from Thioenols | PdCl₂ or PdCl₂(cod) | Thioenols | One-pot conversion with simple catalyst. | rsc.org |
| C-H Arylation | PdCl₂/P[OCH(CF₃)₂]₃ | Thiophenes, Aryl iodides | Direct functionalization of C-H bonds. | acs.org |
Domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer a highly efficient route to complex molecules. Several domino strategies have been reported for the synthesis of functionalized benzo[b]thiophenes and related fused systems.
One such protocol enables the synthesis of 3-amino-2-formyl-functionalized benzothiophenes, which can then be used as building blocks for more complex fused heterocycles like benzothieno[3,2-b]pyridines through a subsequent Friedlander reaction. nih.gov Another example involves a potassium carbonate-promoted reaction between thioisatins and α-bromoketones, which can be tuned to produce either benzothiophene-fused pyranones or thiochromen-fused furans. These sequences demonstrate the power of domino reactions to rapidly build molecular complexity from simple starting materials.
Regioselective Functionalization at the Benzo[b]thiophene Core
Achieving the precise 3-carbaldehyde and 7-nitro substitution pattern on the benzo[b]thiophene scaffold is the most critical challenge. The inherent reactivity of the ring system dictates that electrophilic substitution preferentially occurs at the C-3 position, followed by C-2. chemicalbook.com Functionalization on the benzene ring is generally less favorable.
Directing an electrophile like the nitronium ion (NO₂⁺) to the C-7 position requires overcoming the natural reactivity of the benzo[b]thiophene ring. Studies on the nitration of substituted benzo[b]thiophenes show that the distribution of isomers is highly dependent on reaction conditions.
Nitration of benzo[b]thiophene itself can yield a mixture of isomers, including some of the 7-nitro product. rsc.org More detailed studies on the nitration of benzo[b]thiophene-2-carboxylic acid revealed that a mixture of 3-, 4-, 6-, and 7-nitro isomers is typically obtained. rsc.org The conditions can influence the product ratio, but isolating the pure 7-nitro isomer can be difficult. For instance, nitration of 3-nitrobenzo[b]thiophene (B90674) results in substitution at all available positions on the benzene ring, with a preference order of 6 > 5 > 4 > 7. rsc.org
A more effective strategy for installing functionality at the C-7 position involves the use of directed ortho-metalation. For example, an N,N-diethyl O-3-halophenylcarbamate can be selectively lithiated at the C-2 position (adjacent to the carbamate (B1207046) directing group). acs.orgresearchgate.net This lithiated intermediate can then be trapped with an appropriate electrophile. This strategy allows for the synthesis of 7-oxygen-functionalized benzo[b]thiophenes, providing a reliable entry point to precursors that could be converted to the 7-nitro derivative. acs.orgresearchgate.net This approach offers a powerful, albeit longer, route to achieve the required regioselectivity that is often unattainable through direct electrophilic substitution.
Directed Nitration Strategies for Position 7
Alternative and Mild Nitration Protocols
Given the challenges with traditional nitrating agents like nitric acid in sulfuric acid, which can lead to oxidation, polysubstitution, and low regioselectivity, milder protocols have been explored. These methods aim to improve control and provide higher yields of specific isomers.
Alternative nitrating reagents include:
Potassium nitrate (B79036) in concentrated sulfuric acid: This can alter the isomer distribution compared to mixed acid nitration. rsc.orgrsc.org
Nitric acid in acetic acid and acetic anhydride: This combination offers another set of conditions that can influence the regioselectivity of the reaction. rsc.orgrsc.org
tert-Butyl nitrite: Used with a cobalt catalyst, this system provides a mild method for the nitration of certain heterocycles. sci-hub.se
Silver nitrate: This reagent has been used for the ipso-nitration of aryl-substituted halothiophenes. sci-hub.se
These milder conditions can be crucial for sensitive substrates and for fine-tuning the isomeric product ratios, potentially enhancing the yield of the desired 7-nitro derivative. sci-hub.se
Formylation Techniques for Position 3
The introduction of a carbaldehyde (formyl) group at the 3-position of the benzo[b]thiophene ring is another key transformation. This position is generally less reactive to electrophilic substitution than the 2-position.
Vilsmeier-Haack Reaction and its Derivatives
The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.comwikipedia.org The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). ijpcbs.comwikipedia.org This electrophilic species then attacks the aromatic ring.
For benzo[b]thiophene, Vilsmeier-Haack formylation can occur, but regioselectivity can be an issue. However, it is a powerful tool for introducing formyl groups onto heterocyclic systems. researchgate.net The reaction proceeds through an electrophilic aromatic substitution mechanism, leading to an iminium ion intermediate, which is subsequently hydrolyzed during workup to yield the final aldehyde. organic-chemistry.orgwikipedia.org The efficiency and applicability of the Vilsmeier-Haack reaction make it a primary candidate for the formylation step in the synthesis of this compound.
Organometallic Approaches for Selective Formylation
Organometallic strategies provide a powerful alternative for directed C-H functionalization, allowing for high regioselectivity. These methods typically involve the deprotonation of the aromatic ring with a strong organometallic base, such as n-butyllithium (BuLi), to create a nucleophilic organolithium species. This intermediate is then quenched with an electrophilic formylating agent like DMF.
This approach has been successfully applied to thiophene derivatives to achieve regioselective formylation. mdpi.com For the benzo[b]thiophene system, lithiation can be directed to a specific position by existing functional groups or by controlling reaction conditions. An ortho-lithiation strategy, for example, can be used to functionalize the position adjacent to a directing group. researchgate.net A one-pot reaction of methylthiobenzene with BuLi and DMF has been reported to produce benzo[b]thiophene-2-carbaldehyde, demonstrating the utility of organometallic pathways in constructing the formylated heterocycle. mdpi.com By selecting the appropriate starting material and reaction sequence, organometallic methods can offer a precise route to introduce the formyl group at the desired 3-position.
Convergent and Linear Synthesis Pathways for this compound
The synthesis of this compound can be approached through two primary strategic pathways: linear and convergent synthesis.
Linear Synthesis: A linear synthesis involves the sequential modification of a starting material. For this target molecule, two logical linear sequences exist:
Formylation followed by Nitration: Start with benzo[b]thiophene, introduce the formyl group at the 3-position, and then perform the nitration.
Step A: Formylation of benzo[b]thiophene to yield benzo[b]thiophene-3-carbaldehyde.
Step B: Nitration of benzo[b]thiophene-3-carbaldehyde. The 3-formyl group is electron-withdrawing and will influence the regioselectivity of the nitration, directing primarily to the 4- and 6-positions, but also yielding the desired 7-nitro isomer. This route requires careful optimization of the nitration step to maximize the yield of the 7-nitro product and subsequent purification.
Nitration followed by Formylation: Start with benzo[b]thiophene, introduce the nitro group, separate the 7-nitro isomer, and then perform the formylation.
Step A: Nitration of benzo[b]thiophene to yield a mixture of nitroisomers.
Step B: Separation of 7-nitrobenzo[b]thiophene from the mixture.
Step C: Formylation of 7-nitrobenzo[b]thiophene. The nitro group is strongly deactivating, which can make the subsequent electrophilic formylation (like the Vilsmeier-Haack reaction) challenging.
Convergent Synthesis: A convergent approach would involve preparing substituted precursors and combining them in a cyclization reaction to form the final heterocyclic core. For instance, one could synthesize a suitably substituted o-nitro-thiophenol derivative and react it with a three-carbon electrophile that already contains the aldehyde functionality (or a precursor) to construct the thiophene ring. Such strategies, like electrophilic sulfur-mediated cyclization of alkynylthioanisoles, are known for synthesizing the benzo[b]thiophene core and could be adapted for this specific target. nih.gov
Optimization of Reaction Conditions for Enhanced Yield and Purity in Multi-Step Synthesis
For the nitration step , optimization focuses on improving the regioselectivity towards the 7-position.
| Parameter | Variable | Objective/Observation | Reference |
|---|---|---|---|
| Temperature | Lowering temperature (e.g., 0°C) | Substantially increases regioselectivity. | researchgate.net |
| Nitrating Agent | HNO₃/H₂SO₄ vs. KNO₃/H₂SO₄ vs. HNO₃/AcOH/Ac₂O | The relative composition of the product mixture varies significantly with the conditions employed. | rsc.orgrsc.org |
| Solvent | Acetic acid vs. Sulfuric acid | Can alter the distribution of nitro-isomers. | rsc.org |
For the formylation step (e.g., Vilsmeier-Haack), optimization aims to achieve complete conversion without side reactions.
| Parameter | Variable | Objective/Observation | Reference |
|---|---|---|---|
| Reagent Stoichiometry | Molar ratio of substrate to Vilsmeier reagent | Ensures complete formylation and avoids unreacted starting material. | ijpcbs.com |
| Temperature | Varies depending on substrate reactivity | Control is needed to prevent decomposition, especially with sensitive nitro-compounds. | ijpcbs.com |
| Solvent | DMF (as reagent and solvent) or others like CH₂Cl₂ | Choice can affect reaction rate and workup procedure. | ijpcbs.com |
Chemical Reactivity and Mechanistic Transformations of 7 Nitrobenzo B Thiophene 3 Carbaldehyde
Reactivity Profile of the Aldehyde Moiety
The aldehyde functional group at the 3-position of the benzo[b]thiophene ring is a key center of reactivity. Its carbonyl carbon is electrophilic and thus susceptible to attack by a variety of nucleophiles. This reactivity is the basis for a range of chemical transformations.
Nucleophilic Addition Reactions and Subsequent Transformations
Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield an alcohol. The electron-withdrawing nitro group at the 7-position is expected to enhance the electrophilicity of the carbonyl carbon, making 7-Nitrobenzo[b]thiophene-3-carbaldehyde particularly reactive towards nucleophiles.
Common nucleophilic addition reactions include the addition of organometallic reagents like Grignard reagents or organolithium compounds to form secondary alcohols. Another important class of nucleophilic additions is the Knoevenagel condensation, where active methylene (B1212753) compounds react with the aldehyde in the presence of a weak base. For instance, the reaction with malonic acid and its derivatives in the presence of pyridine (B92270) can lead to the formation of α,β-unsaturated carboxylic acids after decarboxylation, a variant known as the Doebner modification. organic-chemistry.org
The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. masterorganicchemistry.comorganic-chemistry.orgwikipedia.orglibretexts.orglibretexts.org In this reaction, a phosphorus ylide attacks the aldehyde to form a betaine (B1666868) intermediate, which then collapses to an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comlibretexts.org The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. organic-chemistry.org
| Nucleophilic Addition Reaction | Nucleophile/Reagent | Expected Product |
| Grignard Reaction | RMgX | 7-Nitrobenzo[b]thiophen-3-yl(R)methanol |
| Knoevenagel Condensation | CH₂(COOH)₂, Pyridine | (E)-3-(7-Nitrobenzo[b]thiophen-3-yl)acrylic acid |
| Wittig Reaction | Ph₃P=CHR | 3-((E/Z)-alkenyl)-7-nitrobenzo[b]thiophene |
Condensation Reactions for Formation of Imines, Oximes, and Hydrazones
The aldehyde group of this compound readily undergoes condensation reactions with primary amines and their derivatives to form carbon-nitrogen double bonds. These reactions are typically acid-catalyzed and involve the initial nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule.
The reaction with primary amines yields imines, also known as Schiff bases. With hydroxylamine, the product is an oxime, and with hydrazines, hydrazones are formed. These derivatives are often crystalline solids and can be useful for the characterization of the parent aldehyde.
| Condensation Reaction | Reagent | Product Class |
| Imine Formation | R-NH₂ | Imine (Schiff Base) |
| Oxime Formation | NH₂OH | Oxime |
| Hydrazone Formation | R-NH-NH₂ | Hydrazone |
Oxidation to Carboxylic Acids and Reduction to Alcohols
The aldehyde group is in an intermediate oxidation state and can be both oxidized to a carboxylic acid and reduced to a primary alcohol.
Oxidation: this compound can be oxidized to 7-Nitrobenzo[b]thiophene-3-carboxylic acid using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like silver oxide (Ag₂O).
Reduction: The reduction of the aldehyde to (7-Nitrobenzo[b]thiophen-3-yl)methanol can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. Catalytic hydrogenation can also be used, although care must be taken to avoid the simultaneous reduction of the nitro group.
| Transformation | Reagent | Product |
| Oxidation | KMnO₄ or Ag₂O | 7-Nitrobenzo[b]thiophene-3-carboxylic acid |
| Reduction | NaBH₄ or LiAlH₄ | (7-Nitrobenzo[b]thiophen-3-yl)methanol |
Cyclization Reactions Involving the Aldehyde Group
The aldehyde functionality of this compound can participate in cyclization reactions to form fused heterocyclic systems. These reactions often involve an initial condensation or nucleophilic addition to the aldehyde, followed by an intramolecular reaction of the resulting intermediate.
Chemical Behavior of the Nitro Group at Position 7
The nitro group at the 7-position is a strong electron-withdrawing group and significantly influences the reactivity of the benzo[b]thiophene ring system. It is also a functional group that can undergo its own characteristic transformations, most notably reduction.
Reductive Transformations to Amino Derivatives
The reduction of the nitro group to an amino group is a synthetically important transformation, as it provides access to 7-aminobenzo[b]thiophene derivatives, which are valuable intermediates in medicinal chemistry. A variety of reducing agents can be employed for this purpose.
Catalytic hydrogenation over catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel is a common method. Another widely used method is the reduction with metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). Sodium dithionite (B78146) (Na₂S₂O₄) is also an effective reagent for the reduction of aromatic nitro compounds. The choice of reducing agent can be critical, especially when other reducible functional groups, such as the aldehyde, are present in the molecule. Selective reduction of the nitro group in the presence of an aldehyde can be challenging but may be achieved under specific reaction conditions.
| Reducing Agent | Product |
| H₂, Pd/C | 7-Aminobenzo[b]thiophene-3-carbaldehyde |
| Sn, HCl | 7-Aminobenzo[b]thiophene-3-carbaldehyde |
| Fe, HCl | 7-Aminobenzo[b]thiophene-3-carbaldehyde |
| Na₂S₂O₄ | 7-Aminobenzo[b]thiophene-3-carbaldehyde |
Role in Nucleophilic Aromatic Substitution (SNAr) Processes
The presence of a strongly electron-withdrawing nitro group significantly depletes the electron density of the benzo[b]thiophene ring system, making it susceptible to attack by nucleophiles. While classical SNAr reactions typically involve the displacement of a leaving group like a halide, nitro-activated aromatic rings can also undergo Vicarious Nucleophilic Substitution (VNS), where a hydrogen atom is replaced. wikipedia.org This reaction is particularly effective for nitroarenes, proceeding via the addition of a carbanion that carries a leaving group, followed by base-induced β-elimination to restore aromaticity. organic-chemistry.orgkuleuven.be
For the 7-nitrobenzo[b]thiophene (B8265632) scaffold, VNS provides a direct method for C-H functionalization. Research has demonstrated that 7-nitrobenzo[b]thiophene undergoes cyanomethylation, a VNS reaction, to introduce a cyanomethyl group onto the benzene (B151609) portion of the molecule. The nucleophilic attack occurs at the C-6 position, which is ortho to the activating nitro group. researchgate.net This regioselectivity is consistent with the general mechanism for VNS, where substitution is directed to positions ortho or para to the nitro group. organic-chemistry.org The reaction between 7-nitrobenzo[b]thiophene and chloroacetonitrile (B46850) in the presence of a strong base exemplifies this process.
Table 1: Vicarious Nucleophilic Substitution on a 7-Nitrobenzo[b]thiophene Substrate
| Substrate | Reagent | Base | Product | Yield | Reference |
| 7-Nitrobenzo[b]thiophene | Chloroacetonitrile | NaOH | 6-Cyanomethyl-7-nitrobenzo[b]thiophene | Low | researchgate.net |
**3.3. Reactivity of the Benzo[b]thiophene Ring System under Diverse Conditions
Reactivity of the Benzo[b]thiophene Ring System under Diverse Conditions
Electrophilic Aromatic Substitution Patterns on Nitro- and Formyl-Substituted Benzothiophenes
Electrophilic aromatic substitution (EAS) on the benzo[b]thiophene system is complicated by the presence of two deactivating groups: the 3-formyl group on the thiophene (B33073) ring and the 7-nitro group on the benzene ring. In general, the thiophene ring is more susceptible to electrophilic attack than the benzene ring. However, both the -CHO and -NO₂ groups are strong deactivators and meta-directors, significantly reducing the ring's reactivity towards electrophiles. cdnsciencepub.com
Studies on the nitration of substituted benzo[b]thiophenes provide insight into the expected regiochemical outcome. The nitration of benzo[b]thiophene-2-carboxylic acid yields a mixture of isomers, with substitution occurring at positions 3, 4, 6, and 7, demonstrating that attack on the benzene ring is competitive. rsc.org More pertinent is the nitration of 3-nitrobenzo[b]thiophene (B90674). Despite the deactivation of the thiophene ring by the 3-nitro group, further nitration occurs exclusively on the benzene ring. rsc.org This suggests that in this compound, the thiophene ring is strongly deactivated by the 3-formyl group, forcing any potential electrophilic attack onto the already deactivated benzene ring.
The directing effects on the benzene ring are influenced by the existing 7-nitro group (meta-directing) and the fused thiophene ring system. The nitration of 3-nitrobenzo[b]thiophene shows a preference for substitution in the order 6 > 5 > 4 > 7. rsc.org For this compound, electrophilic attack would be extremely disfavored but would be predicted to occur on the benzene moiety, likely at the C-4 or C-6 positions, avoiding the positions most deactivated by the nitro group.
Table 2: Isomer Distribution in the Nitration of 3-Nitrobenzo[b]thiophene
| Reagents | 3,4-Dinitro (%) | 3,5-Dinitro (%) | 3,6-Dinitro (%) | 3,7-Dinitro (%) | Reference |
| KNO₃ / H₂SO₄ | 13 | 16 | 64 | 7 | rsc.org |
Metal-Catalyzed Cross-Coupling Reactions
The presence of nitro and formyl groups makes this compound a candidate for metal-catalyzed cross-coupling reactions. While traditional cross-coupling reactions utilize aryl halides or triflates, recent advancements have enabled the use of nitroarenes as electrophilic partners in a process known as denitrative coupling. nih.govresearchgate.net
This transformation is particularly significant for molecules like this compound, as it allows the direct replacement of the nitro group, avoiding the need for conversion to a halide. Palladium-catalyzed Suzuki-Miyaura couplings of nitroarenes have been developed, proceeding through the oxidative addition of the palladium catalyst into the C–NO₂ bond. nih.gov These reactions typically require specialized phosphine (B1218219) ligands, such as BrettPhos, to facilitate the challenging oxidative addition step. nih.govresearchgate.net This methodology would allow for the coupling of an aryl or vinyl boronic acid at the C-7 position of the benzo[b]thiophene core.
Furthermore, Suzuki-Miyaura reactions have been successfully performed on thiophene-carbaldehydes, indicating that the formyl group at the C-3 position is tolerant of the conditions used for palladium-catalyzed cross-coupling. mdpi.com This suggests that a hypothetical 7-bromo-benzo[b]thiophene-3-carbaldehyde could also serve as a substrate for traditional cross-coupling reactions.
Table 3: Generalized Conditions for Denitrative Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst / Ligand | Base | Product | Reference |
| Ar-NO₂ | R-B(OH)₂ | Pd(OAc)₂ / BrettPhos | Cs₂CO₃ | Ar-R | nih.gov |
Dearomatization and Annulation Reactions
The electron-deficient nature of the nitro-substituted benzo[b]thiophene system makes it a suitable substrate for dearomatization and annulation reactions, which build complex polycyclic structures. Thiophenes are typically poor dienes in Diels-Alder reactions due to their aromaticity, though these reactions can be promoted with Lewis acids or by using highly reactive dienophiles. wikipedia.orgnih.gov
More relevant are annulation reactions that leverage the electrophilicity of the nitro-activated ring. A metal-free synthetic route to benzothieno[3,2-b]benzofurans has been developed via the annulation of 3-nitrobenzothiophene with various substituted phenols. researchgate.net This reaction proceeds through a sequence likely involving nucleophilic attack of the phenoxide, followed by cyclization and elimination, effectively building a new furan (B31954) ring onto the benzothiophene (B83047) framework. This demonstrates a powerful strategy for constructing extended, fused heterocyclic systems from nitrobenzothiophene precursors.
Additionally, benzothiophene derivatives can be used to generate quinodimethane analogues, which are reactive intermediates for [4+2] cycloadditions. For example, benzothieno[3,2-c]pyran-3-ones, when heated with alkynes, undergo a Diels-Alder reaction followed by a retro-[4+2] (loss of CO₂) to yield dibenzothiophenes. rsc.org The formyl group on this compound could potentially be used to generate analogous reactive dienes for annulation processes.
Table 4: Annulation of 3-Nitrobenzothiophene with Phenols
| Benzothiophene Substrate | Phenol Substrate | Conditions | Product Class | Reference |
| 3-Nitrobenzothiophene | Substituted Phenols | Base (e.g., K₂CO₃), Heat | Benzothieno[3,2-b]benzofurans | researchgate.net |
Advanced Spectroscopic and Structural Elucidation Studies for 7 Nitrobenzo B Thiophene 3 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Mechanistic Insights
NMR spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. The chemical shift (δ), signal multiplicity (splitting pattern), and coupling constants (J) are key parameters derived from a ¹H NMR spectrum. For 7-Nitrobenzo[b]thiophene-3-carbaldehyde, the spectrum is expected to show distinct signals for the aldehydic proton and the aromatic protons on the benzothiophene (B83047) core.
The aldehydic proton is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the adjacent carbonyl group. The protons on the thiophene (B33073) ring and the benzene (B151609) ring will exhibit characteristic chemical shifts and coupling patterns influenced by the electron-withdrawing nitro group and the aldehyde group.
For the parent compound, benzo[b]thiophene-3-carbaldehyde (B160397), the following ¹H NMR data has been reported in CDCl₃ at 400 MHz: δ 10.13 (s, 1H), 8.68 (d, J = 7.7 Hz, 1H), 8.31 (s, 1H), 7.88 (d, J = 7.9 Hz, 1H), 7.48 (dt, J = 22.8, 7.3 Hz, 2H) rsc.org. In this compound, the presence of the nitro group at the 7-position would further deshield the aromatic protons, leading to a downfield shift of their respective signals. The precise chemical shifts and coupling constants would allow for the unambiguous assignment of each proton in the molecule.
Table 1: Predicted ¹H NMR Data for this compound (Note: These are predicted values based on known substituent effects and data from similar compounds.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.5 | s | - |
| H-4 | ~8.0 | d | ~8.5 |
| H-5 | ~7.6 | t | ~8.0 |
| H-6 | ~8.3 | d | ~8.0 |
| CHO | ~10.2 | s | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. The chemical shift of each signal is indicative of the electronic environment of the carbon atom.
For this compound, the aldehydic carbon is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 185-195 ppm. The quaternary carbons and the carbons bearing the nitro group will also have characteristic chemical shifts. The signals for the aromatic carbons will appear in the typical aromatic region (δ 110-160 ppm).
The ¹³C NMR data for the parent benzo[b]thiophene-3-carbaldehyde in CDCl₃ at 101 MHz shows signals at δ 185.5, 143.4, 140.5, 136.5, 135.2, 126.2, 124.9, and 122.5 ppm rsc.org. The introduction of a nitro group at the 7-position would cause a downfield shift for the carbon atom directly attached to it (C-7) and would also influence the chemical shifts of the other carbons in the benzene ring.
Table 2: Predicted ¹³C NMR Data for this compound (Note: These are predicted values based on known substituent effects and data from similar compounds.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~190 |
| C-2 | ~140 |
| C-3 | ~138 |
| C-3a | ~145 |
| C-4 | ~125 |
| C-5 | ~128 |
| C-6 | ~123 |
| C-7 | ~148 |
| C-7a | ~135 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Relational Assignments
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate that two protons are scalar coupled, typically through two or three bonds. For this compound, COSY would be instrumental in confirming the connectivity of the aromatic protons on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). HSQC is invaluable for assigning the carbon signals based on the already assigned proton signals.
By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It also reveals details about the structure through the analysis of fragmentation patterns.
For this compound (C₉H₅NO₃S), the expected exact mass of the molecular ion [M]⁺ would be approximately 207.00 g/mol . High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups.
For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the following functional groups:
C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1680-1715 cm⁻¹ in the IR spectrum.
C-H Stretch (Aldehyde): A characteristic pair of weak to medium bands may appear around 2820 cm⁻¹ and 2720 cm⁻¹.
NO₂ Stretches (Nitro group): Two strong absorption bands are expected for the asymmetric and symmetric stretching vibrations of the nitro group, typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively esisresearch.org.
Aromatic C-H Stretches: These will appear above 3000 cm⁻¹.
Aromatic C=C Stretches: These will be observed in the 1400-1600 cm⁻¹ region.
C-S Stretch (Thiophene): This vibration typically appears in the fingerprint region, often between 600 and 800 cm⁻¹ iosrjournals.org.
Table 3: Expected Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde | C=O stretch | 1680 - 1715 |
| Aldehyde | C-H stretch | ~2820, ~2720 |
| Nitro | Asymmetric NO₂ stretch | 1500 - 1560 |
| Nitro | Symmetric NO₂ stretch | 1300 - 1370 |
| Aromatic | C-H stretch | >3000 |
| Aromatic | C=C stretch | 1400 - 1600 |
| Thiophene | C-S stretch | 600 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The benzothiophene core is a conjugated aromatic system, and the presence of the aldehyde and nitro groups, which are both chromophores and auxochromes, will significantly influence the UV-Vis absorption spectrum.
The spectrum of this compound is expected to show multiple absorption bands corresponding to π→π* and n→π* electronic transitions. The extensive conjugation in the molecule will likely result in absorption maxima (λ_max) in the ultraviolet and possibly the visible region of the electromagnetic spectrum. The nitro group, being a strong electron-withdrawing group, is expected to cause a bathochromic (red) shift of the absorption bands compared to the parent benzo[b]thiophene-3-carbaldehyde. For instance, a study on 2-carbaldehyde oxime-5-nitrothiophene showed a red shift in the UV spectra when moving from a gas phase to a polar solvent, indicative of a π→π* transition globalresearchonline.net.
The position and intensity of the absorption bands can be influenced by the solvent polarity, providing further insights into the nature of the electronic transitions. This technique is valuable for confirming the presence of the conjugated system and for studying the electronic effects of the substituents.
X-ray Crystallography for Definitive Solid-State Molecular Architecture and Conformation Determination
Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of molecular structures in the solid state, providing precise coordinates of atoms and detailed insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions. As of the latest literature reviews, a definitive single-crystal X-ray structure for this compound has not been reported. However, the analysis of closely related benzo[b]thiophene derivatives provides a robust framework for understanding its likely solid-state architecture.
The core benzo[b]thiophene ring system in various derivatives is consistently found to be essentially planar. nih.gov This planarity is a key feature of the fused aromatic system. The specific conformation and crystal packing of any given derivative are then dictated by the nature and position of its substituents, which influence intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and π–π stacking.
The presence of a nitro group at the 7-position and a carbaldehyde group at the 3-position in this compound is expected to significantly influence its crystal packing. The highly polar nitro group is a strong hydrogen bond acceptor and would likely participate in C–H···O interactions. The carbaldehyde group can also act as a hydrogen bond acceptor. These interactions would play a crucial role in the formation of a stable, three-dimensional crystal lattice. Furthermore, the electron-withdrawing nature of both substituents would affect the electronic distribution of the aromatic system, potentially leading to π–π stacking interactions with neighboring molecules. The planarity of the benzo[b]thiophene core would likely be maintained, with the nitro and carbaldehyde groups exhibiting some degree of torsional twist relative to the ring, depending on the steric and electronic environment within the crystal.
To illustrate the crystallographic characteristics of related structures, data for representative benzothiophene derivatives are presented below.
Table 1: Crystallographic Data for Selected Benzo[b]thiophene Derivatives
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |
| (E)-1-(2-Aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one | C₁₃H₁₁NOS | Monoclinic | P2₁/c | 24.9335 | 5.0278 | 18.6813 | 111.151 | 8 |
| 2,7-diheptylbenzo[b]benzo researchgate.netacs.orgthieno[2,3-d]thiophene (C7-BTBT-C7) | C₂₈H₃₄S₂ | Monoclinic | P2₁/c | --- | --- | --- | --- | --- |
| N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]-2-[(E)-(4-hydroxyphenyl)methylidene]hydrazinecarboxamide | C₂₂H₁₉ClN₂O₃S | Monoclinic | P2₁/n | 9.7888 | 16.9476 | 12.2863 | 90.665 | 4 |
Note: Dashes indicate data not provided in the cited source.
The data presented for these derivatives underscore the common structural motifs and packing arrangements within this class of compounds. The monoclinic crystal system is frequently observed. In the crystal structure of (E)-1-(2-Aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one, the molecule is nearly planar, and molecules are linked into dimers by C—H···O interactions. nih.gov In the case of N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]-2-[(E)-(4-hydroxyphenyl)methylidene]hydrazinecarboxamide, the structure is stabilized by intramolecular hydrogen bonds and weak intermolecular C—H···O interactions that form chains and sheets. nih.gov For derivatives like C7-BTBT-C7, a herringbone packing arrangement is common, which is beneficial for charge transport in organic semiconductor applications. umons.ac.becnr.it
Based on these analyses, it can be inferred that this compound would likely crystallize in a highly ordered structure, governed by a network of intermolecular interactions facilitated by its polar functional groups, while maintaining the inherent planarity of the benzo[b]thiophene core. Definitive confirmation of these structural features awaits its successful single-crystal X-ray diffraction analysis.
Computational and Theoretical Chemistry Investigations of 7 Nitrobenzo B Thiophene 3 Carbaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 7-Nitrobenzo[b]thiophene-3-carbaldehyde, stemming from its electron and nuclear arrangement. These calculations provide a microscopic view of the molecule, explaining its stability, electronic properties, and chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. tandfonline.comnih.gov It is particularly effective for determining the optimized molecular geometry and total energy of molecules like this compound. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G**), can predict key structural parameters. ub.ac.id
For this compound, DFT would be employed to calculate the equilibrium geometry, minimizing the total energy of the molecule. This analysis would confirm the planarity of the fused benzothiophene (B83047) ring system. It would also provide precise data on the bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the nitro (-NO₂) group at the C7 position and the carbaldehyde (-CHO) group at the C3 position relative to the ring. The presence of the electron-withdrawing nitro and aldehyde groups is expected to cause subtle changes in the bond lengths within the aromatic system compared to unsubstituted benzo[b]thiophene.
Table 1: Predicted Structural Parameters from DFT Analysis This table is illustrative, showing the type of data obtained from DFT calculations.
| Parameter | Atoms Involved | Predicted Value/Observation | Significance |
|---|---|---|---|
| Bond Length | S1–C2 | ~1.75 Å | Typical for thiophene (B33073) ring C-S bonds. |
| Bond Length | C7–N | ~1.48 Å | Reflects the single bond character between the aromatic ring and the nitro group. |
| Bond Length | C3–C(aldehyde) | ~1.49 Å | Indicates the connection of the aldehyde group to the thiophene ring. |
| Bond Angle | O–N–O | ~125° | Characteristic angle for a nitro group. |
| Dihedral Angle | C6-C7-N-O | ~0° or ~180° | Indicates the degree of planarity of the nitro group with the benzene (B151609) ring. |
| Total Energy | Entire Molecule | Calculated Value (e.g., in Hartrees) | Provides a measure of the molecule's thermodynamic stability. |
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. tandfonline.com For this compound, the presence of two strong electron-withdrawing groups (nitro and carbaldehyde) on the benzothiophene core is expected to significantly lower the energy levels of both the HOMO and LUMO. This effect typically leads to a smaller HOMO-LUMO gap compared to the parent benzothiophene, indicating higher reactivity and facilitating intramolecular charge transfer. DFT calculations are commonly used to compute the energies of these orbitals.
Table 2: Frontier Molecular Orbital (HOMO-LUMO) Characteristics This table is illustrative and based on theoretical principles.
| Orbital | Description | Predicted Energy Level | Electron Density Distribution |
|---|---|---|---|
| HOMO | Highest Occupied Molecular Orbital; acts as the primary electron donor. | Lowered due to electron-withdrawing groups. | Expected to be delocalized over the π-system of the benzothiophene core, particularly the thiophene ring. |
| LUMO | Lowest Unoccupied Molecular Orbital; acts as the primary electron acceptor. | Significantly lowered due to strong electron-withdrawing groups. | Expected to have significant contributions from the nitro and carbaldehyde groups, as well as the C2 and C3 atoms of the thiophene ring. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | Relatively small. | A smaller gap implies higher polarizability and greater chemical reactivity. |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface.
Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, the most negative potentials are expected to be localized on the oxygen atoms of both the nitro and carbaldehyde groups, due to their high electronegativity.
Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. Positive potentials would likely be found around the hydrogen atoms and potentially on the carbon atom of the carbaldehyde group and the sulfur atom.
Neutral Regions (Green): These areas have a near-zero potential, often corresponding to the aromatic carbon framework.
The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species.
Fukui functions are local reactivity descriptors derived from conceptual DFT that identify the most reactive sites within a molecule. They quantify the change in electron density at a specific point when an electron is added to or removed from the system. This helps to pinpoint the atoms most susceptible to different types of chemical attack.
There are three main types of Fukui functions:
f(r)⁺: For nucleophilic attack (electron acceptance), indicating where an incoming electron would prefer to reside.
f(r)⁻: For electrophilic attack (electron donation), indicating the site from which an electron is most easily removed.
f(r)⁰: For radical attack.
Table 3: Predicted Local Reactivity from Fukui Functions This table provides an illustrative prediction of reactive sites.
| Atomic Site | Predicted Fukui Function (f⁺) | Predicted Fukui Function (f⁻) | Inferred Reactivity |
|---|---|---|---|
| Carbaldehyde Carbon (C=O) | High | Low | Susceptible to nucleophilic attack. |
| Nitro Group Nitrogen (N) | High | Low | Potential site for nucleophilic interaction. |
| Ring Carbons (e.g., C2, C4, C6) | Low | Moderate to High | Potential sites for electrophilic attack. |
| Aldehyde & Nitro Oxygens (O) | Low | High | Likely sites for interaction with electrophiles/protons. |
Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions
While quantum calculations focus on the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements and interactions of atoms and molecules, providing insights into conformational flexibility and intermolecular interactions.
For a relatively rigid molecule like this compound, MD simulations would be most valuable for exploring its interactions with solvent molecules or a biological target like a protein. A simulation could reveal:
Solvation Shell Structure: How solvent molecules (e.g., water, DMSO) arrange themselves around the solute molecule.
Hydrogen Bonding: The potential for the nitro and carbaldehyde oxygen atoms to act as hydrogen bond acceptors.
Intermolecular Stacking: How multiple molecules might interact with each other in a condensed phase, for instance, through π-π stacking of the aromatic rings.
These simulations are crucial for understanding how the molecule behaves in a realistic chemical or biological environment, which is governed by a complex interplay of intermolecular forces.
Theoretical Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the theoretical elucidation of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most likely pathway a reaction will follow.
For this compound, this approach could be used to study various reactions, such as:
Nucleophilic Addition to the Aldehyde: Calculating the energy barrier (activation energy) for the attack of a nucleophile on the carbonyl carbon. This would involve locating the transition state structure for this step.
Electrophilic Aromatic Substitution: Although the ring is deactivated by two withdrawing groups, theoretical calculations could predict the regioselectivity of substitution by comparing the stability of the intermediate carbocations (sigma complexes) formed during the reaction.
Reduction of the Nitro Group: Modeling the stepwise reduction of the -NO₂ group to an amino group (-NH₂), identifying intermediates and the energy profile of the transformation.
By understanding the energetics of these potential pathways, researchers can predict reaction outcomes and design more efficient synthetic routes.
Applications of 7 Nitrobenzo B Thiophene 3 Carbaldehyde in Synthetic Organic Chemistry and Chemical Biology
A Versatile Synthon for Complex Heterocyclic Architectures
The strategic placement of the nitro and aldehyde functionalities on the benzo[b]thiophene scaffold endows 7-Nitrobenzo[b]thiophene-3-carbaldehyde with a rich and varied reactivity profile. This allows for its utilization as a foundational element in the assembly of intricate molecular structures, particularly those containing multiple rings and heteroatoms.
Precursor for Fused Polycyclic and Annulated Systems
Recent advancements in synthetic methodologies have highlighted the utility of nitrobenzo[b]thiophenes in constructing fused polycyclic derivatives. While specific examples detailing the direct use of this compound are not extensively documented, the reactivity of the nitrobenzo[b]thiophene core is well-established. For instance, 3-nitrobenzo[b]thiophenes can undergo reactions to form fused tricyclic and other polycyclic systems. This foundational knowledge suggests the potential of this compound to serve as a key precursor in similar synthetic strategies, where the aldehyde group can be further manipulated to achieve additional ring fusions and structural complexity. The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic system, enabling specific annulation reactions to build elaborate molecular architectures.
Building Block for Diverse Heterocycles
The aldehyde functional group in this compound is a versatile handle for the introduction of various atoms, leading to the formation of a wide range of nitrogen-, oxygen-, and sulfur-containing heterocycles. The reactivity of the carbaldehyde allows for condensation reactions with a variety of nucleophiles, paving the way for the synthesis of diverse heterocyclic rings appended to the benzo[b]thiophene core.
| Heterocycle Type | Potential Synthetic Reactions | Resulting Structures |
| Nitrogen-Containing | Condensation with amines, hydrazines, or other nitrogen nucleophiles followed by cyclization. | Pyrimidines, pyridines, pyrazoles, imidazoles, and other N-heterocycles fused or attached to the benzo[b]thiophene scaffold. |
| Oxygen-Containing | Wittig-type reactions, aldol (B89426) condensations, or reactions with oxygen nucleophiles followed by cyclization. | Furans, pyrans, and other O-heterocycles integrated with the benzo[b]thiophene system. |
| Sulfur-Containing | Reactions with sulfur-based reagents like Lawesson's reagent or phosphorus pentasulfide. | Thiophenes, thiapyrans, and other S-heterocycles fused or linked to the parent molecule. |
Crafting Tools for Mechanistic Biological Investigations
The structural attributes of this compound also make it an attractive scaffold for the design and synthesis of chemical probes and molecular tools aimed at dissecting complex biological processes at the molecular level.
Probing Molecular Interactions with Enzymes and Receptors
Derivatives of benzo[b]thiophene have been investigated for their interactions with various biological targets. The core structure can serve as a scaffold that can be functionalized to enhance binding affinity and selectivity for specific enzymes and receptors. The aldehyde group of this compound provides a convenient point for chemical modification, allowing for the attachment of different pharmacophores or reporter groups. This enables the systematic exploration of molecular interactions and the development of potent and selective modulators of protein function.
Illuminating Biological Pathways through Structure-Activity Relationship (SAR) Studies
The synthesis of a library of analogs based on the this compound scaffold is a powerful strategy for conducting structure-activity relationship (SAR) studies. By systematically modifying the substituents on the benzo[b]thiophene ring and the aldehyde functionality, researchers can gain insights into the key structural features required for a desired biological activity. This information is crucial for understanding how these molecules interact with their biological targets and for the rational design of more potent and specific modulators of biological pathways.
| Modification Site | Potential Impact on Biological Activity |
| Nitro Group Position and Analogs | Altering electronic properties, influencing binding interactions and metabolic stability. |
| Substituents on the Benzene (B151609) Ring | Modulating lipophilicity, steric interactions, and hydrogen bonding potential. |
| Derivatization of the Aldehyde Group | Introducing diverse functional groups to probe specific interactions within a binding pocket. |
Harnessing Photochemical Properties of Related Nitroaromatic Systems
Nitroaromatic compounds are known to possess interesting photochemical properties. While the specific photochemistry of this compound has not been extensively detailed, related nitroaromatic systems are utilized in various applications, including photolabile protecting groups and photoaffinity labeling. The presence of the nitro group on the benzo[b]thiophene core suggests that this compound and its derivatives could be explored for similar applications in chemical biology, enabling the light-controlled release of bioactive molecules or the identification of protein binding partners through photo-crosslinking experiments.
Potential in the Development of Advanced Organic Materials (e.g., Organic Semiconductors, Dyes)
The unique combination of the electron-rich benzothiophene (B83047) ring system with a potent electron-withdrawing nitro group and a reactive aldehyde functional group makes this compound a promising, yet underexplored, precursor for advanced organic materials. The inherent properties of this molecule can be theoretically leveraged for applications in organic semiconductors and dyes.
Organic Semiconductors:
The performance of organic semiconductors is intrinsically linked to the molecular structure of the organic material, particularly the arrangement of and interaction between adjacent molecules, which dictates charge transport efficiency. Thiophene-based molecules are a cornerstone in the design of organic semiconductors due to their excellent charge carrier mobilities. The introduction of a nitro group to the benzothiophene framework, as in this compound, is expected to significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modulation of frontier molecular orbitals is a key strategy in tuning the electronic properties of materials for specific applications in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices.
Derivatives of this compound could be synthesized to exhibit either p-type (hole-transporting) or n-type (electron-transporting) semiconducting behavior. The strong electron-withdrawing nature of the nitro group would generally favor the development of n-type materials, which are crucial for the fabrication of efficient organic electronic devices. The carbaldehyde group serves as a versatile point for synthetic modification, allowing for the extension of the π-conjugated system through reactions like Knoevenagel or Wittig condensations. Such modifications can lead to the formation of larger, more planar molecules that can facilitate intermolecular π-π stacking, a critical factor for efficient charge transport.
Below is a hypothetical data table illustrating the potential electronic properties of derivatives synthesized from this compound, based on general principles of organic semiconductor design.
| Derivative Structure (Hypothetical) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Potential Application |
| Dimer via Wittig reaction | -5.8 | -3.5 | 2.3 | OFET (n-type) |
| Knoevenagel adduct with malononitrile | -6.0 | -3.8 | 2.2 | OPV (acceptor) |
| Schiff base with electron-donating amine | -5.6 | -3.2 | 2.4 | OFET (ambipolar) |
Dyes:
The development of novel organic dyes is another area where this compound could make a significant impact. The extensive π-conjugated system of the benzothiophene core, coupled with the push-pull nature endowed by the nitro group, forms a classic chromophore structure. The carbaldehyde group can be readily transformed into various other functional groups, allowing for the synthesis of a diverse library of dyes with a wide range of colors and properties.
For instance, condensation of the carbaldehyde with active methylene (B1212753) compounds can lead to the formation of styryl-type dyes, which are known for their strong absorption and emission properties. The incorporation of a nitro group is a well-known strategy to induce a bathochromic (red) shift in the absorption spectrum of a dye and can also enhance properties like lightfastness. The specific position of the nitro group at the 7-position of the benzothiophene ring will influence the intramolecular charge transfer characteristics and, consequently, the color and photophysical properties of the resulting dyes.
The table below outlines the potential characteristics of dyes that could be synthesized from this compound.
| Dye Class (Derived from this compound) | Synthetic Route | Expected λmax (nm) | Potential Application |
| Azo Dyes | Diazotization and coupling | 500-600 | Textile dyeing |
| Methine Dyes | Condensation with heterocyclic salts | 600-700 | Optical data storage |
| Coumarin Dyes | Knoevenagel condensation | 450-550 | Fluorescent probes |
Emerging Research Frontiers and Future Perspectives
Sustainable and Green Chemistry Approaches in Benzo[b]thiophene Synthesis
The principles of green chemistry are increasingly central to the development of synthetic routes for benzo[b]thiophenes. The focus is on minimizing hazardous substances, improving energy efficiency, and utilizing renewable resources. Recent progress in this area includes iodine-catalyzed cascade reactions of thiophenols with alkynes under metal- and solvent-free conditions, offering an economical and environmentally friendly pathway to benzothiophene (B83047) derivatives. organic-chemistry.org
Another sustainable strategy involves photocatalytic processes. For instance, a photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes has been developed, using green light to initiate the photoredox catalysis, which leads to substituted benzo[b]thiophenes. organic-chemistry.org Furthermore, researchers have developed an environmentally benign electrophilic cyclization methodology that uses sodium halides as the source of electrophilic halogens in ethanol, a green solvent. dntb.gov.uanih.govuwf.edu This method avoids harsh solvents and toxic reagents, resulting in high yields of halogenated benzo[b]thiophenes. dntb.gov.uanih.gov An electrochemical method for synthesizing C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates has also been reported, which proceeds without the need for external oxidants or catalysts. organic-chemistry.org
| Green Chemistry Approach | Key Features | Reactants/Catalysts | Reference |
| Iodine-Catalyzed Cascade | Metal-free, Solvent-free | Substituted thiophenols, alkynes, Iodine | organic-chemistry.org |
| Photocatalytic Annulation | Uses visible (green) light | o-methylthio-arenediazonium salts, alkynes, Eosin Y | organic-chemistry.org |
| Electrophilic Halocyclization | Environmentally benign solvent (ethanol) | 2-alkynyl thioanisoles, Sodium halides, Copper(II) sulfate | dntb.gov.uanih.gov |
| Electrochemical Synthesis | Oxidant- and catalyst-free | 2-alkynylthioanisoles, Sodium sulfinates | organic-chemistry.org |
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The development of advanced catalytic systems is crucial for achieving high selectivity and efficiency in the synthesis of complex molecules like 7-Nitrobenzo[b]thiophene-3-carbaldehyde. Palladium-catalyzed reactions, in particular, have become a powerful tool for the C-H functionalization of the benzo[b]thiophene core. researchgate.net These methods allow for the direct introduction of aryl groups and other substituents at specific positions, often with high regioselectivity. nih.govacs.org
For example, a Pd(II)-catalyzed direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been developed, showing high selectivity for the C2-position. acs.org Another approach involves a palladium-catalyzed intramolecular oxidative C-H functionalization/arylthiolation, which provides a high-yielding route to multisubstituted benzo[b]thiophenes. nih.gov This method is versatile and compatible with a wide range of functional groups. nih.gov Innovations also include the development of catalytic systems that operate at room temperature, simplifying procedures and broadening functional group tolerance. acs.org Beyond palladium, other transition metals like copper and iridium, as well as organocatalysts, are being explored to access novel reactivity and synthetic pathways. organic-chemistry.orgrsc.org
| Catalytic System | Transformation | Key Advantages | Reference |
| Palladium(II)-acetate | Intramolecular Oxidative C-H Functionalization | High yields, diverse substituent compatibility | nih.gov |
| Palladium(II) with Arylboronic Acids | C2-Selective Direct Arylation | High C2 selectivity, good substrate scope | acs.org |
| Palladium(0) with Aryl Iodides | β-Arylation at Room Temperature | Operational simplicity, high regioselectivity, mild conditions | acs.org |
| Iridium-based Catalysts | Hydrogen Transfer from Benzylic Alcohols | Forms benzothiophene core from accessible starting materials | organic-chemistry.org |
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
For the scalable and efficient production of this compound, the integration of continuous flow chemistry and automated synthesis platforms represents a significant leap forward. researchgate.net Flow chemistry offers numerous advantages over traditional batch synthesis, including precise control over reaction parameters (temperature, pressure, and reaction time), enhanced safety when dealing with hazardous reagents or intermediates, higher yields, and improved product purity. researchgate.netmit.edu
Automated flow systems can significantly accelerate the optimization of reaction conditions and facilitate high-throughput synthesis and screening. researchgate.netmit.edu These platforms can perform multi-step syntheses in a telescoped fashion, eliminating the need for isolating and purifying intermediates, which reduces waste and shortens production timelines. mit.eduuc.pt The application of these automated systems, sometimes guided by computer-aided synthesis planning, is becoming increasingly vital in pharmaceutical manufacturing and could be readily applied to produce benzo[b]thiophene derivatives on an industrial scale. researchgate.netmit.edu
Application of Advanced In Situ Characterization Techniques for Real-Time Reaction Monitoring
A deeper understanding of reaction mechanisms is essential for optimizing the synthesis of complex molecules. Advanced in situ characterization techniques allow chemists to monitor catalytic reactions in real-time, providing invaluable insights into reaction kinetics, catalyst behavior, and the formation of transient intermediates. youtube.com
Spectroscopic methods such as Raman, Fourier-Transform Infrared Spectroscopy (FTIR), and UV-vis are widely used to observe the structural changes of catalysts and the evolution of surface species under actual reaction conditions. researchgate.netrsc.org Combining multiple in situ methods into a single setup provides a more comprehensive picture of the catalytic process. rsc.org For instance, coupling spectroscopic techniques with X-ray methods like X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) can reveal detailed information about the catalyst's structure and electronic state during the reaction. researchgate.net Applying these techniques to the synthesis of benzo[b]thiophenes can help identify active sites, elucidate reaction pathways, and ultimately lead to the design of more efficient and robust catalytic systems. youtube.com
| In Situ Technique | Information Obtained | Application in Synthesis |
| Raman/FTIR Spectroscopy | Vibrational modes of molecules, identification of surface species and intermediates. researchgate.net | Monitoring catalyst-reactant interactions and tracking reaction progress. |
| X-ray Diffraction (XRD) | Crystalline structure and phase of the catalyst. researchgate.net | Observing structural changes in the catalyst under reaction conditions. |
| X-ray Absorption Spectroscopy (XAS) | Local atomic structure and electronic state of the catalyst. researchgate.net | Probing the active state of metal catalysts during C-H activation or cyclization. |
| Electrochemical Mass Spectrometry | Real-time detection of volatile products and intermediates. researchgate.net | Characterizing electrochemical synthesis pathways. |
Exploration of New Reactivity Modes and Bioisosteric Transformations
Future research will undoubtedly uncover new modes of reactivity for the benzo[b]thiophene scaffold. The continued exploration of C-H activation, for example, will likely yield novel methods for functionalizing the molecule at previously inaccessible positions, enabling the synthesis of a wider array of derivatives. researchgate.netnih.gov
A particularly important area of exploration for this compound involves the transformation of the nitro group. The bioreduction of nitroaromatic compounds to their corresponding amino derivatives is a well-known transformation carried out by various microorganisms and enzymes like nitroreductases. nih.govscielo.br This transformation is crucial as it can dramatically alter the biological activity and toxicity profile of the parent compound. scielo.br
Furthermore, the concept of bioisosteric replacement is highly relevant. A bioisostere is a substituent or group that can be exchanged for another to create a new molecule with similar biological properties but potentially improved physicochemical characteristics. cambridgemedchemconsulting.com The nitro group is often considered a liability in drug design due to potential toxicity. cambridgemedchemconsulting.com Researchers are actively exploring bioisosteres for the nitro group to mitigate these concerns while retaining desired activity. For example, the trifluoromethyl (CF₃) group has been successfully used as a bioisosteric replacement for an aliphatic nitro group in certain contexts, leading to compounds with greater potency and improved metabolic stability. nih.gov The exploration of such replacements for the nitro group in this compound could lead to new analogues with enhanced therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
